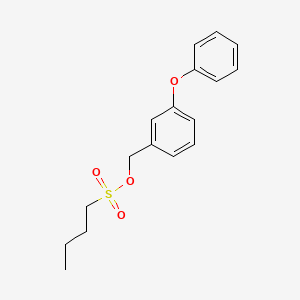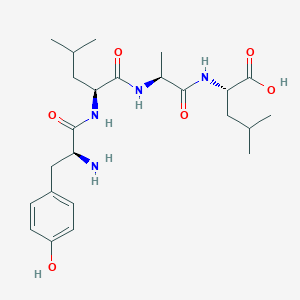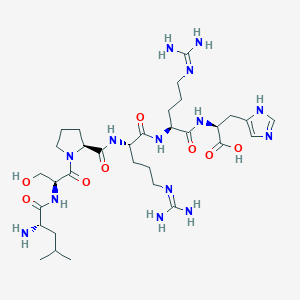![molecular formula C4H11N3O3S B14200132 2-[(Hydrazinylidenemethyl)(methyl)amino]ethane-1-sulfonic acid CAS No. 896113-11-4](/img/structure/B14200132.png)
2-[(Hydrazinylidenemethyl)(methyl)amino]ethane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Hydrazinylidenemethyl)(methyl)amino]ethane-1-sulfonic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a hydrazinylidene group, a methyl group, and an aminoethane sulfonic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process would likely include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Hydrazinylidenemethyl)(methyl)amino]ethane-1-sulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce hydrazine derivatives.
Aplicaciones Científicas De Investigación
2-[(Hydrazinylidenemethyl)(methyl)amino]ethane-1-sulfonic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[(Hydrazinylidenemethyl)(methyl)amino]ethane-1-sulfonic acid involves its interaction with molecular targets and pathways. The compound can form stable complexes with metal ions, which may influence its reactivity and biological activity. Additionally, its hydrazinylidene group can participate in nucleophilic and electrophilic reactions, contributing to its diverse chemical behavior.
Comparación Con Compuestos Similares
Similar Compounds
2-[(2-Aminoethyl)amino]ethane-1-sulfonic acid: Known for its buffering properties and use in biochemical applications.
2-(Tris(hydroxymethyl)methylamino)ethane-1-sulphonic acid: Commonly used as a buffering agent in biological and chemical research.
Uniqueness
2-[(Hydrazinylidenemethyl)(methyl)amino]ethane-1-sulfonic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in research and industrial applications.
Propiedades
Número CAS |
896113-11-4 |
|---|---|
Fórmula molecular |
C4H11N3O3S |
Peso molecular |
181.22 g/mol |
Nombre IUPAC |
2-[methanehydrazonoyl(methyl)amino]ethanesulfonic acid |
InChI |
InChI=1S/C4H11N3O3S/c1-7(4-6-5)2-3-11(8,9)10/h4H,2-3,5H2,1H3,(H,8,9,10) |
Clave InChI |
LVNQYODLCPZFCL-UHFFFAOYSA-N |
SMILES canónico |
CN(CCS(=O)(=O)O)C=NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![10-(Naphthalen-1-yl)-3,4-dihydro-1H-naphtho[2,3-c]pyran-1-one](/img/structure/B14200082.png)
![2,6-Di-tert-butyl-4-[3-(methylamino)propyl]phenol](/img/structure/B14200083.png)
![2-[Bis(2,6-dimethoxyphenyl)phosphanyl]benzene-1-sulfonic acid](/img/structure/B14200096.png)
![3-[4-(Phenylsulfanyl)phenyl]prop-2-enoic acid](/img/structure/B14200097.png)

![4-[Bis(2-chloroethyl)amino]-3-(propanoyloxy)butanoic acid](/img/structure/B14200103.png)
![(1R,2R)-2-Methyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14200110.png)



![{2-[4-Methyl-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B14200145.png)
